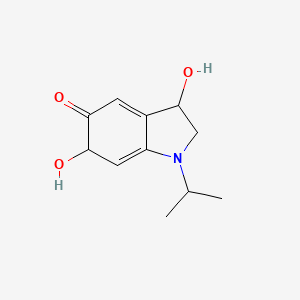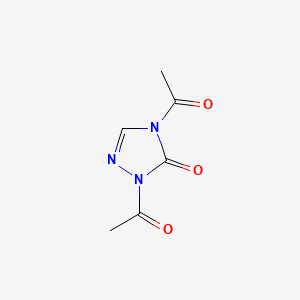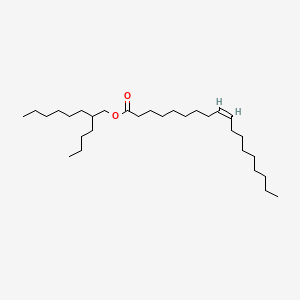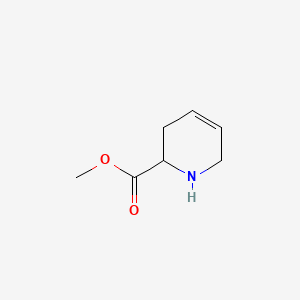
Bis(P-chlorophenyl)-(2R)pyrrolidine methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(P-chlorophenyl)-(2R)pyrrolidine methanol, or BPCPPM, is a chiral compound with a wide range of applications in the scientific research field. It is a derivative of pyrrolidine and is composed of two chlorine-substituted phenyl rings and a pyrrolidine ring. BPCPPM is used as a chiral building block for the synthesis of a variety of compounds with varying biological activities. This compound has been studied extensively in the laboratory and has been found to have numerous applications in the field of medicinal chemistry.
Scientific Research Applications
BPCPPM has been used extensively in the field of medicinal chemistry. It has been used in the synthesis of a variety of compounds with varying biological activities, including antifungal, antiviral, and anti-inflammatory agents. BPCPPM has also been used in the synthesis of compounds with potential therapeutic applications, such as drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of BPCPPM is not fully understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and transporters. It is thought to act as an agonist or antagonist at different biological targets, depending on the specific compound being synthesized.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPCPPM are still under investigation. However, it has been shown to have a variety of activities in laboratory studies, including antifungal, antiviral, and anti-inflammatory activities. It has also been found to have potential therapeutic applications, such as drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
BPCPPM has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. On the other hand, there are some limitations to its use. For example, it is not as stable as some other compounds and may degrade over time.
Future Directions
The potential applications of BPCPPM are still being explored. Some potential future directions include the development of more efficient synthesis methods, the exploration of its biochemical and physiological effects, and the development of new therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of BPCPPM and its potential therapeutic applications.
Synthesis Methods
BPCPPM can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the condensation of an alkyl halide and an alcohol in the presence of a base. The reaction is typically carried out in an aqueous medium and the product is isolated by extraction with an organic solvent. Other methods of synthesis include the direct condensation of an alkyl halide and an alcohol, as well as the use of organometallic reagents.
properties
IUPAC Name |
bis(4-chlorophenyl)-[(2R)-pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c18-14-7-3-12(4-8-14)17(21,16-2-1-11-20-16)13-5-9-15(19)10-6-13/h3-10,16,20-21H,1-2,11H2/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWWBFODSQMGO-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)


![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)
![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)
![9-Oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B588781.png)
